molecular formula C16H21F3N2O3 B6988140 N'-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide

N'-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide

Cat. No.: B6988140
M. Wt: 346.34 g/mol
InChI Key: JMGHBPWKHUWPQD-UHFFFAOYSA-N
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Description

N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a methylpentan group, and a trifluoroethylphenyl group.

Properties

IUPAC Name

N'-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-3-15(2,7-8-22)21-14(24)13(23)20-12-6-4-5-11(9-12)10-16(17,18)19/h4-6,9,22H,3,7-8,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGHBPWKHUWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NC(=O)C(=O)NC1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide typically involves multiple steps:

    Formation of the hydroxy-methylpentan intermediate: This step involves the reaction of a suitable starting material, such as 3-methyl-2-pentanone, with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Introduction of the trifluoroethylphenyl group: This step involves the reaction of the hydroxy-methylpentan intermediate with a trifluoroethylphenyl reagent, such as 3-(2,2,2-trifluoroethyl)phenylamine, under suitable conditions to form the desired oxamide compound.

Industrial Production Methods

Industrial production of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide can be compared with other similar compounds, such as:

    N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]amide: Lacks the oxamide group.

    N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]carbamate: Contains a carbamate group instead of an oxamide group.

The uniqueness of N’-(1-hydroxy-3-methylpentan-3-yl)-N-[3-(2,2,2-trifluoroethyl)phenyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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